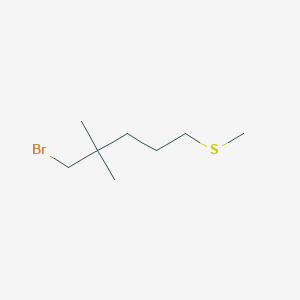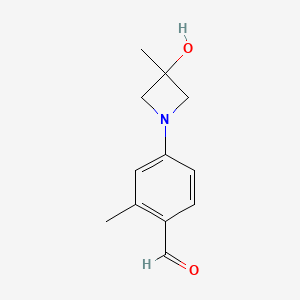
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde is an organic compound with a unique structure that includes a benzaldehyde moiety substituted with a hydroxy-methylazetidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde typically involves the reaction of 2-methylbenzaldehyde with a suitable azetidine derivative. One common method is the condensation reaction between 2-methylbenzaldehyde and 3-hydroxy-3-methylazetidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzoic acid.
Reduction: 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzyl alcohol.
Substitution: 4-(3-Alkoxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde or 4-(3-Acyl-3-methylazetidin-1-yl)-2-methylbenzaldehyde.
Wissenschaftliche Forschungsanwendungen
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxy and aldehyde groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Hydroxy-3-methylazetidin-1-yl)benzaldehyde
- 4-Chloro-3-(3-hydroxy-3-methylazetidin-1-yl)sulfonylbenzonitrile
- 1-(4-(3-Hydroxy-3-methylazetidin-1-yl)phenyl)propan-1-one
Uniqueness
4-(3-Hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde is unique due to the presence of both a hydroxy-methylazetidinyl group and a methyl-substituted benzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
4-(3-hydroxy-3-methylazetidin-1-yl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-9-5-11(4-3-10(9)6-14)13-7-12(2,15)8-13/h3-6,15H,7-8H2,1-2H3 |
InChI-Schlüssel |
KYNZNAQPIJBVGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N2CC(C2)(C)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


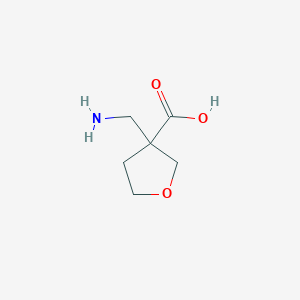
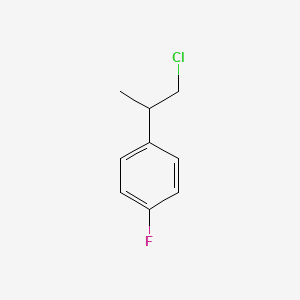
![2-chloro-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13202625.png)

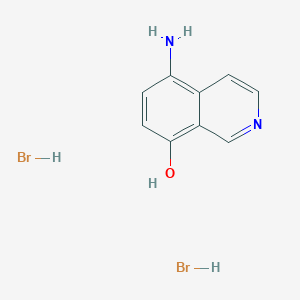
![6-Isopropyl-1-oxaspiro[2.5]octane](/img/structure/B13202646.png)

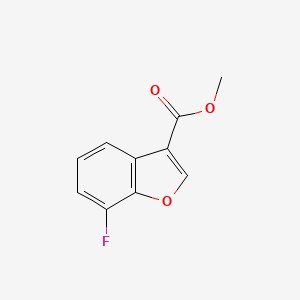
![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13202657.png)


